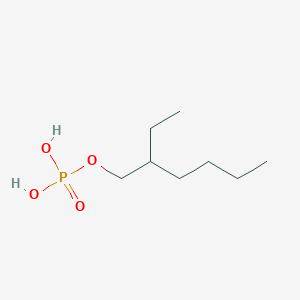

2-Ethylhexyl dihydrogen phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62313. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKDOMVGKKPJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035184 | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; Liquid, Other Solid | |

| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.0000004 [mmHg] | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-03-7, 12645-31-7 | |

| Record name | Mono(2-ethylhexyl)phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8939S90183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexyl Dihydrogen Phosphate

Abstract: 2-Ethylhexyl dihydrogen phosphate (M2EHPA) is a monoester of phosphoric acid that holds significant industrial importance as a surfactant, corrosion inhibitor, and acidic extractant. Its amphiphilic nature, stemming from a polar phosphate head group and a branched, nonpolar alkyl tail, dictates its unique chemical behavior and wide-ranging applications. This technical guide provides a comprehensive overview of the core chemical properties of M2EHPA, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, synthesis, reactivity—with a particular focus on its aggregation behavior in solution—and its functional role in key applications such as solvent extraction. This document synthesizes technical data with practical insights to provide a holistic understanding of this versatile organophosphate compound.

Compound Identification and Molecular Structure

This compound is systematically identified by its IUPAC name and CAS registry number to ensure unambiguous reference in research and industrial applications.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1070-03-7[1] |

| Synonyms | Mono(2-ethylhexyl)phosphate, Ethylhexyl acid phosphate, M2EHPA[1][2] |

| Molecular Formula | C₈H₁₉O₄P[1][3] |

| Molecular Weight | 210.21 g/mol [1] |

The molecule's structure is fundamental to its function. The chiral center at the ethyl-branching point and the acidic protons of the phosphate group are key features governing its stereochemistry and reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of M2EHPA are summarized below. These values are critical for predicting its behavior in various systems, from reaction kinetics to environmental fate.

| Property | Value | Source(s) |

| Appearance | Colorless or slightly yellow liquid | [4] |

| Density | 1.127 g/cm³ (Predicted) | [5][6] |

| pKa | ~1.93 (Predicted) | [5][6] |

| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [5][6] |

| Flash Point | 130 - 148.4 °C | [5][6] |

| Vapor Pressure | 6.01 x 10⁻⁵ mmHg at 25°C | [5] |

| Water Solubility | 225 ppmV at 20 °C | [7] |

| Solubility (Organic) | Soluble in various organic solvents like hexane, toluene, and ether.[4] | |

| LogP (Octanol/Water) | 1.78 - 2.65 | [7][8] |

The low pKa indicates that M2EHPA is a relatively strong acid, readily donating its first proton in aqueous solutions. Its limited water solubility and high solubility in nonpolar organic solvents are characteristic of its amphiphilic nature and are central to its application as an extractant and surfactant.[4]

Synthesis and Chemical Reactivity

3.1. Synthesis Industrially, organophosphate esters are often prepared via the reaction of an alcohol with a phosphorus source. The synthesis of M2EHPA typically involves reacting 2-ethylhexanol with phosphorus pentoxide.[9] This reaction pathway often yields a mixture of the monoester (M2EHPA), the diester (di(2-ethylhexyl)phosphoric acid, DEHPA), and sometimes the triester.[9] Isolation of pure M2EHPA requires subsequent separation steps, often based on solubility differences of their salts.[9] Alternative routes include the hydrolysis of the corresponding phosphate diester chloride.[10][11]

3.2. Acidity and Metal Chelation As a phosphoric acid ester, the primary mode of reactivity for M2EHPA is its acidity. It readily reacts with bases to form salts. This acidity is the cornerstone of its use in hydrometallurgy, where it functions as a cation-exchange extractant. The deprotonated phosphate group acts as a powerful chelating agent for a wide array of metal ions, including rare-earth elements, uranium, nickel, and cobalt.[9][12] The extraction equilibrium can be generalized as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A₂H)ₙ(org) + nH⁺(aq)

Where Mⁿ⁺ is the metal ion in the aqueous phase, and (HA)₂ represents the dimeric form of the extractant in the organic phase.

3.3. Aggregation in Solution A critical, yet often overlooked, aspect of the chemistry of alkyl phosphoric acids is their tendency to self-associate in nonpolar solvents. While the diester, DEHPA, is well-known to form stable hydrogen-bonded dimers, the monoester M2EHPA can form larger and more complex aggregates.[9][13] The presence of two -OH groups on the phosphate head allows for the formation of extended hydrogen-bonding networks, leading to aggregates with numbers as high as 12.[13] This aggregation behavior is highly dependent on the solvent and concentration and significantly impacts the molecule's extractive efficiency and interfacial properties.

Caption: General workflow for a solvent extraction experiment using M2EHPA.

4.2. Surfactant and Wetting Agent The amphiphilic structure of M2EHPA makes it an effective surface-active agent. [1]It is used as a hydrotrope, penetrant, and wetting agent in various formulations. [1][14]In the context of drug development, such properties can be relevant for formulation science, potentially aiding in the solubilization of poorly soluble active pharmaceutical ingredients (APIs).

4.3. Other Industrial Uses M2EHPA also finds application as a corrosion inhibitor, a component in lubricating agents, and as a disinfectant or fungicide in materials like textiles and paints. [1][14]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

-

GHS Hazard Classification: The compound is designated as corrosive. [15]It causes severe skin burns and serious eye damage (H314, H318). [1][7]It may also be harmful if inhaled and cause respiratory irritation (H332, H335). [7][16]* Personal Protective Equipment (PPE): When handling M2EHPA, the use of acid-resistant gloves, chemical safety goggles or a face shield, and protective clothing is mandatory to prevent skin and eye contact. [15][17]All work should be conducted in a well-ventilated area or a chemical fume hood. [18]* Reactivity Hazards: M2EHPA is mildly corrosive to most metals and may generate flammable hydrogen gas upon contact. [17][19]It is susceptible to forming highly toxic phosphine gas in the presence of strong reducing agents. [17]Thermal decomposition can release irritating phosphorus oxides. [17][20]

Conclusion

This compound is a multifaceted organophosphorus compound whose utility is directly derived from its fundamental chemical properties. Its pronounced acidity, ability to chelate metals, and tendency to self-associate in nonpolar media make it an invaluable tool in hydrometallurgy. Simultaneously, its amphiphilic nature underpins its use as a high-performance surfactant in diverse industrial formulations. A thorough understanding of these core properties is essential for its safe handling and effective application in scientific research and industrial processes.

References

- Di(2-ethylhexyl) hydrogen phosphate - Solubility of Things. (n.d.). Vertex AI Search.

- This compound | C8H19O4P | CID 14050 - PubChem. (n.d.).

- 2-Ethylhexyl dihydrogen phosph

- DI (2-ETHYLHEXYL)- PHOSPHORIC ACID HAZARD SUMMARY. (2006). New Jersey Department of Health.

- 2-ethylhexyl dihydrogen phosph

- Di(2-ethylhexyl)phosphoric acid - Wikipedia. (n.d.). Wikipedia.

- Bis(2-ethylhexyl)

- DI-(2-ETHYLHEXYL)PHOSPHORIC ACID - CAMEO Chemicals. (n.d.). NOAA.

- Safety Data Sheet - Fisher Scientific Chemicals. (2025). Fisher Scientific.

- Di(2-ethylhexyl) phosphate Physical and Chemical Properties. (n.d.). [Source document not fully identifiable].

- Safety Data Sheet - Pfaltz & Bauer. (2023). Pfaltz & Bauer.

- Bis(2-ethylhexyl) phosphate(298-07-7) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- Chiarizia, R., et al. (1998). Aggregation of P,P'-di(2-ethylhexyl) methanediphosphonic acid and its Fe(III) complexes. Solvent Extraction and Ion Exchange, 16(5), 1257-1278.

- This compound - SIELC Technologies. (2018). SIELC Technologies.

- Bis(2-ethylhexyl) phosphate 97 298-07-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Horwitz, E. P., et al. (n.d.). Aggregation of Dialkyl-Substituted Diphosphonic Acids and its Effect on Metal Ions Extraction. OSTI.GOV.

- Safety Data Sheet: this compound - Chemos GmbH & Co.KG. (2020). Chemos GmbH & Co.KG.

- Di-2-ethylhexyl phosphoric acid introduction. (n.d.). [Source document not fully identifiable].

- Bis(2-ethylhexyl) phosphate synthesis - ChemicalBook. (n.d.). ChemicalBook.

- This compound - Hazardous Agents - Haz-Map. (n.d.). Haz-Map.

- RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof. (n.d.).

- DI-2-ETHYL HEXYL PHOSPHATE CAS NO 298-07-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- United States P

- Bis(2-ethylhexyl)

- Solubility of D2EHPA in aqueous electrolyte solutions - SIM² KU Leuven. (2023). SIM² KU Leuven.

- Bis(2-ethylhexyl)hydrogen phosphate IR Spectrum - NIST WebBook. (n.d.). NIST.

- 2-Ethylhexyl diphenyl phosphate(1241-94-7) 13C NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- Zinov'eva, I. V., et al. (2023). New Hydrophobic Deep Eutectic Solvent Based on Di-(2-Ethylhexyl)

- (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7 - ChemicalBook. (2025). ChemicalBook.

- Tarasova, N. P., et al. (2003). Structuring in extraction systems of di(2-ethylhexyl)phosphoric acid and metal compounds. Russian Journal of Inorganic Chemistry, 48(7), 1096–1101.

- Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid in Select Diluents. (2012).

- Product information, 2-Ethylhexyl acid phosphate - P&S Chemicals. (n.d.). P&S Chemicals.

- Bis(2-ethylhexyl) phosphate - ChemicalBook. (2025). ChemicalBook.

Sources

- 1. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. chemos.de [chemos.de]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 10. Bis(2-ethylhexyl) phosphate synthesis - chemicalbook [chemicalbook.com]

- 11. Bis(2-ethylhexyl) phosphate | 298-07-7 [chemicalbook.com]

- 12. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 13. osti.gov [osti.gov]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. nj.gov [nj.gov]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. metalleaching.com [metalleaching.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

Introduction: The Indispensable Role of DEHPA in Separation Chemistry

An In-Depth Technical Guide to the Synthesis of Di(2-ethylhexyl)phosphoric Acid (DEHPA)

Di(2-ethylhexyl)phosphoric acid, commonly known as DEHPA or D2EHPA, is an organophosphorus compound with the chemical formula (C₈H₁₇O)₂PO₂H.[1] As a colorless, viscous liquid, it is perhaps one of the most critical solvent extractants in the field of hydrometallurgy and chemical separations.[1] Its significance is rooted in its ability to selectively form stable complexes with a wide array of metal ions, facilitating their separation and purification from aqueous solutions. This property is leveraged extensively in the industrial-scale extraction of uranium, vanadium, and particularly the challenging separation of rare-earth elements.[1][2][3]

In non-polar organic solvents, DEHPA typically exists as a hydrogen-bonded dimer, a characteristic that is fundamental to its extraction mechanism.[1][4] For researchers and professionals in drug development, understanding DEHPA and its synthesis is relevant not only for potential applications in purification processes but also as a model for phosphate ester chemistry. This guide provides a detailed examination of the prevalent synthetic routes, focusing on a high-purity process, and outlines the necessary purification and characterization protocols.

Part 1: A Comparative Overview of Synthetic Pathways

The industrial and laboratory-scale synthesis of DEHPA can be approached via several primary routes, each starting from a different phosphorus-containing precursor. The choice of pathway is a critical decision, balancing factors such as desired purity, yield, reaction complexity, and cost.

-

The Phosphorus Pentoxide (P₂O₅) Route : This is a direct but less controlled method involving the reaction of phosphorus pentoxide with 2-ethylhexanol.[1] While seemingly straightforward, this reaction inevitably produces a complex mixture of mono-, di-, and trisubstituted phosphates, necessitating extensive and often difficult purification steps to isolate the desired DEHPA.[1][3]

-

The Phosphorus Oxychloride (POCl₃) Route : A more common industrial method, this pathway involves the reaction of phosphorus oxychloride with 2-ethylhexanol.[5][6][7] The reaction produces di(2-ethylhexyl) phosphorochloridate, which is subsequently hydrolyzed to yield DEHPA.[7] This route offers better control over the stoichiometry compared to the P₂O₅ method but can still result in significant byproduct formation if reaction conditions are not meticulously managed.[6]

-

The Phosphorus Trichloride (PCl₃) Route : This multi-step process is widely regarded as a superior method for producing high-purity DEHPA suitable for demanding applications like nuclear solvent extraction.[8] It involves the formation of a phosphite intermediate, followed by chlorination and a final hydrolysis step. The tight control over stoichiometry and reaction conditions at each stage minimizes the formation of undesirable mono- and tri-ester impurities.

This guide will focus in-depth on the Phosphorus Trichloride (PCl₃) route due to its documented ability to produce a high-quality product, making it the most relevant for scientific and research applications where purity is paramount.

Part 2: The Phosphorus Trichloride Route: A High-Purity Synthesis Protocol

This synthesis is a three-stage process that provides excellent control over the final product composition. The overall workflow is designed to maximize the yield of the desired diester while minimizing side reactions.

Synthesis Workflow Overview

The logical progression from starting materials to the final crude product is illustrated below. Each step is designed to produce a specific intermediate that is then consumed in the subsequent reaction, leading to the final product prior to purification.

Caption: High-level workflow for the three-step synthesis of DEHPA from PCl₃.

Detailed Experimental Protocol

This protocol is synthesized from established patent literature and represents a robust method for laboratory-scale production.[8]

Step 1: Synthesis of Bis-(2-ethylhexyl) hydrogen phosphite (BEHHP)

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a gas inlet for inert gas (e.g., nitrogen), and an addition funnel. Ensure the reactor is dry and purged with nitrogen.

-

Charging Reagents: Charge the reactor with 3.0 moles of 2-ethylhexanol.

-

Reaction: Begin stirring and cool the reactor contents to approximately 10-15°C using a circulating chiller.

-

PCl₃ Addition: Slowly add 1.0 mole of phosphorus trichloride via the addition funnel over 2-3 hours, maintaining the reaction temperature at 15°C. The stoichiometry is critical; an excess of alcohol can lead to tri-ester formation in later steps, while a deficit increases mono-ester content.[8]

-

HCl Evolution: The reaction produces tri-(2-ethylhexyl) phosphite as an intermediate, which is rapidly dealkylated by the evolved hydrochloric acid (HCl) gas to form the desired BEHHP. The HCl gas should be safely vented and scrubbed.

-

Completion: Maintain the reaction at 15°C under a nitrogen atmosphere until HCl evolution ceases. The reaction progress can be monitored by gas-phase chromatography (GPC). The resulting mixture contains BEHHP, 2-ethylhexyl chloride (a byproduct), and residual HCl.

Step 2: Chlorination to Di-(2-ethylhexyl) phosphorochloridate (DEHPC)

-

Temperature Adjustment: Cool the reaction mixture from Step 1 to 20°C.

-

Chlorine Addition: Introduce a stoichiometric amount of chlorine gas (based on the initial moles of PCl₃) into the reaction mixture via a gas dispersion tube. This should be done over 2-3 hours while maintaining the temperature at 20°C.

-

Monitoring: The completion of the chlorination is indicated by several factors: the reaction mixture attaining a stable yellow-green color, GPC analysis showing >98% conversion, and a stable reading from a Platinum-Calomel electrode (typically in the 880-910 mV range).

-

Inert Gas Sparge (Optional): After the reaction is complete, the mixture can be sparged with nitrogen at approximately 50°C to remove any remaining dissolved HCl.

Step 3: Hydrolysis to Di(2-ethylhexyl)phosphoric acid (DEHPA)

-

Water Addition: Add an excess of deionized water to the DEHPC solution from Step 2. The amount of water should be calculated to ensure the final HCl concentration in the aqueous phase is below 11 wt% to minimize dealkylation of the final DEHPA product into the mono-ester.

-

Heating: Heat the mixture to 80-100°C with vigorous stirring. This hydrolysis reaction can form a significant amount of tetra-(2-ethylhexyl) pyrophosphate as an intermediate.[9]

-

Extended Reaction Time: To ensure the complete hydrolysis of the pyrophosphate intermediate to DEHPA, maintain the reaction at 95-100°C for 4-6 hours. An alternative two-stage hydrolysis can also be performed: hydrolyze at ~80°C for 2 hours, separate the aqueous HCl layer, then add a fresh portion of water and continue hydrolysis at 95-100°C for another 3 hours.

-

Phase Separation: After cooling, transfer the mixture to a separatory funnel. The upper organic layer consists of crude DEHPA dissolved in the 2-ethylhexyl chloride byproduct. The lower layer is the aqueous HCl solution. Separate the layers. The organic phase is now ready for purification.

Part 3: Purification: Isolating High-Purity DEHPA

The crude product from the synthesis contains the desired DEHPA along with impurities such as mono(2-ethylhexyl) phosphoric acid (M2EHPA), neutral species like tri(2-ethylhexyl) phosphate (T2EHP), and residual 2-ethylhexyl chloride. A highly effective method for removing both acidic and neutral impurities is through the selective precipitation of DEHPA as its copper salt.[10][11][12]

Purification Workflow via Copper Salt Precipitation

Sources

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. DEHPA® | Syensqo [syensqo.com]

- 3. High-Purity D2EHPA Extractant - Leading Chemical Supplier [lyzhongdachem.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP0033999A1 - Process for the preparation of dialkyl phosphoric acid - Google Patents [patents.google.com]

- 9. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 10. US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]

- 11. Method for purification of di-(2-ethyl-hexyl) phosphoric acid (1969) | Jerry A Partridge | 6 Citations [scispace.com]

- 12. Purification of di(2-ethylhexyl)phosphoric acid | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Mechanism of Action of D2EHPA in Metal Extraction

Abstract: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a cornerstone of modern hydrometallurgy, prized for its efficiency and selectivity in solvent extraction processes. Understanding its mechanism of action is critical for optimizing metal separation, recovery, and purification. This guide provides a comprehensive examination of the core principles governing D2EHPA's function, from its fundamental physicochemical properties to the intricate equilibria of metal complexation. We will explore the pivotal role of dimerization, the pH-dependent nature of cation exchange, and the methodologies used to elucidate the stoichiometry of extracted metal complexes. This document is intended for researchers and scientists in chemistry, metallurgy, and related fields seeking a deep, field-proven understanding of this vital industrial extractant.

Chapter 1: Foundational Physicochemical Properties of D2EHPA

The efficacy of D2EHPA as a metal extractant is rooted in its unique molecular structure and behavior in solution. As an organophosphorus acid, it possesses a distinct combination of acidic properties and high solubility in non-polar organic solvents, which are essential for its role in liquid-liquid extraction.[1][2]

Chemical Structure and Acidity

D2EHPA, with the chemical formula (C₈H₁₇O)₂PO₂H, features a central phosphate group bonded to two bulky, branched 2-ethylhexyl chains. These long alkyl chains render the molecule highly soluble in common organic diluents like kerosene, while the acidic proton on the phosphonic acid group is the active site for metal interaction.[3][4] The acidity of this proton (pKa ≈ 1.4-3.5, depending on the medium) is a critical parameter, as it dictates the pH range over which metal extraction can occur.[5]

Dimerization in Apolar Solvents

A defining characteristic of D2EHPA in non-polar organic diluents is its strong tendency to form hydrogen-bonded dimers.[3] This self-association significantly influences its extractive behavior. The two D2EHPA molecules arrange in a stable, eight-membered cyclic structure, effectively creating a larger, bidentate chelating agent. The dimerization equilibrium can be represented as:

2(HA)org ⇌ (HA)₂org

Where HA represents the D2EHPA monomer. In typical industrial solvents like kerosene, the equilibrium lies heavily towards the dimer, (HA)₂.[3] Consequently, for mechanistic considerations, the reacting species in the organic phase is almost always the dimer, not the monomer.[5]

Caption: Dimerization of D2EHPA via intermolecular hydrogen bonds in apolar media.

Chapter 2: The Cation Exchange Extraction Mechanism

The primary mechanism by which D2EHPA extracts metals is through cation exchange.[1][2][6] In this process, the metal cation (Mⁿ⁺) in the aqueous phase is exchanged for the acidic protons of the D2EHPA dimer in the organic phase. This reaction is highly dependent on the pH of the aqueous phase.[7][8][9]

The General Equilibrium Reaction

For a generic divalent metal ion, M²⁺, the extraction process can be described by the following equilibrium:

M²⁺(aq) + n(HA)₂(org) ⇌ MA₂(HA)₂ₙ₋₂(org) + 2H⁺(aq)

The stoichiometry, represented by 'n', often varies depending on the metal, its concentration, and the loading capacity of the organic phase.[10] For many divalent metals like zinc (Zn²⁺), the predominant extracted species at low loading is ZnA₂(HA)₂, where n=2.[10]

This equilibrium highlights the critical role of pH. As protons (H⁺) are released into the aqueous phase during extraction, Le Châtelier's principle dictates that lower pH (higher H⁺ concentration) will shift the equilibrium to the left, hindering extraction. Conversely, increasing the aqueous pH will drive the reaction to the right, favoring the transfer of the metal into the organic phase.[7][8] This pH dependency is the key to selective separation, as different metals are extracted efficiently at different pH values.[11]

Caption: Workflow for determining extraction stoichiometry using slope analysis.

Spectroscopic Characterization

To confirm the structure of the extracted complex, spectroscopic techniques are invaluable. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful. The P=O stretching vibration in the D2EHPA dimer appears around 1230-1250 cm⁻¹. Upon complexation with a metal, this peak shifts to a lower frequency (e.g., ~1200 cm⁻¹), indicating coordination of the metal ion to the phosphoryl oxygen. [12][13]The broad P-O-H stretching band also disappears, confirming the replacement of the acidic proton by the metal ion. [13][14]

References

-

Competitive Complexation/Solvation Theory of solvent extraction. II. Solvent extraction of metals by acidic extractants. Taylor & Francis Online. [Link]

-

Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. MDPI. [Link]

-

Solvent Extraction of Zn(II) from Aqueous Sulphate Media by Di(2-Ethylhexyl) Phosphoric Acid in Kerosene. Pakistan Journal of Scientific and Industrial Research. [Link]

-

Solvent extraction and stripping of zinc from synthetic chloride solution in presence of manganese and cadmium as impurities. Journal of Mining and Environment. [Link]

-

Recovery of zinc from an industrial zinc leach residue by solvent extraction using D2EHPA. SpringerLink. [Link]

-

Effect of the D2EHPA concentrations on the zinc extraction. ResearchGate. [Link]

-

KINETICS AND MECHANISM OF ZINC EXTRACTION FROM SULFATE MEDIUM WITH DI(2-ETHYLHEXYL) PHOSPHORIC ACID. J-Stage. [Link]

-

Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. [Link]

-

CHAPTER – 2 SOLVENT EXTRACTION. Shodhganga@INFLIBNET. [Link]

-

How may extraction constants of metals be determined using slope analysis in solvent extraction of metals? ResearchGate. [Link]

-

Solvent extraction: the coordination chemistry behind extractive metallurgy. Royal Society of Chemistry. [Link]

-

Di(2-ethylhexyl)phosphoric acid. Wikipedia. [Link]

-

FTIR (a) and UV-vis (b) spectra of D2EHPA in presence and absence of decanol. ResearchGate. [Link]

-

Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. ACS Publications. [Link]

-

Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. National Institutes of Health. [Link]

-

FT-IR spectra for pure D2EHPA, loaded organic phase and stripped... ResearchGate. [Link]

-

A molecular picture of di(2-ethylhexyl)phosphoric acid dimerization through free energy calculations. COPPE UFRJ. [Link]

-

Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Scientific Research Publishing. [Link]

-

Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. SciSpace. [Link]

-

FTIR analysis of D2EHPA, Cyanex 272, Kerosene, Sc-D2EHPA and ScCyanex 272. ResearchGate. [Link]

-

FT-IR spectra of the fresh and loaded organic phases in (a) D2EHPA, (b)... ResearchGate. [Link]

-

Kinetics and mechanism of metal extraction with acidic organophosphorus extractants (I): Extraction rate limited by diffusion process. Semantic Scholar. [Link]-Miyake-Tsujimura/81c8282305a4635645514f77732c253d5a4911d9)

-

Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage. MDPI. [Link]

-

Extraction of base metals as function of pH by (a) D2EHPA... ResearchGate. [Link]

-

(PDF) Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. ResearchGate. [Link]

-

D2EHPA metal solvent extractant introduction. LookChem. [Link]

-

FT-IR spectra of the (A) pure D2EHPA liquid & the Synthesized EEPBs and... ResearchGate. [Link]

-

Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water. PubMed. [Link]

-

Slope analysis for the extraction of CoCl 2 ( ) and NiCl 2 ( ) with [N... ResearchGate. [Link]

-

Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. ResearchGate. [Link]

-

Some Physicochemical Properties of (D2EHPA). 1. Distribution, Dimerization, and Acid Dissociation Constants of D2EHPA in a Kerosene/0.10 kmol m-3 (Na+,H+)Cl- System and the Extraction of Mn(II). ACS Publications. [Link]

-

Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. Idaho National Laboratory. [Link]

-

SX Solvent Extraction Process Principles Theory. 911Metallurgist. [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 4. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]

- 10. v2.pjsir.org [v2.pjsir.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mono(2-ethylhexyl) Phosphate (MEHP)

Abstract

Mono(2-ethylhexyl) phosphate (MEHP), also known by its IUPAC name 2-ethylhexyl dihydrogen phosphate, is an organophosphorus compound with significant industrial applications. While its structural analog, mono(2-ethylhexyl) phthalate, is a well-studied metabolite of the plasticizer DEHP with known biological effects, the toxicological and pharmacological profiles of the phosphate ester are substantially less characterized. This guide provides a comprehensive overview of MEHP's chemical and physical properties, established synthesis methodologies, and its primary industrial applications, particularly in hydrometallurgy. Furthermore, it delves into the current, albeit limited, understanding of its toxicological properties and outlines established analytical methods for its detection and quantification. This document aims to serve as a foundational resource for professionals requiring a detailed understanding of this specific organophosphate ester.

Chemical Identity and Physicochemical Properties

Mono(2-ethylhexyl) phosphate is the monoester of phosphoric acid and 2-ethylhexanol. It is often found commercially as a mixture with its diester counterpart, di(2-ethylhexyl) phosphate (DEHP).[1]

Structural Formula

The chemical structure of mono(2-ethylhexyl) phosphate is characterized by a central phosphorus atom bonded to two hydroxyl groups, one double-bonded oxygen atom, and an ester linkage to a 2-ethylhexyl group.

Caption: 2D Structural Representation of Mono(2-ethylhexyl) phosphate.

Physicochemical Data

A summary of key physicochemical properties for mono(2-ethylhexyl) phosphate is presented in the table below. These properties are crucial for understanding its behavior in both industrial and environmental contexts.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1070-03-7 | [3][4] |

| Molecular Formula | C8H19O4P | [2][3] |

| Molecular Weight | 210.21 g/mol | [3] |

| Appearance | Liquid | [5] |

| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.127 g/cm³ (Predicted) | [5] |

| Flash Point | 130 °C | [5] |

| SMILES | CCCCC(CC)COP(=O)(O)O | [3] |

| InChIKey | LJKDOMVGKKPJBH-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

The industrial production of mono(2-ethylhexyl) phosphate typically results in a mixture of mono- and di-esters. The primary synthesis routes involve the reaction of 2-ethylhexanol with a phosphorus-containing reagent.

Synthesis from Phosphorus Pentoxide (P₂O₅)

A common manufacturing process involves the exothermic reaction of 2-ethylhexanol with phosphorus pentoxide.[1] To control the reaction and drive it to completion, an excess of 2-ethylhexanol is often used. The unreacted alcohol is subsequently removed via distillation.[1]

Caption: Synthesis of MEHP/DEHP mixture from P₂O₅ and 2-ethylhexanol.

Synthesis via Phosphorus Oxychloride (POCl₃)

An alternative route involves the reaction of phosphorus oxychloride with 2-ethylhexanol. This method can be tailored to influence the ratio of mono- to di-ester products. A multi-step pathway can also be employed, starting with the reaction of phosphorus trichloride (PCl₃) and 2-ethylhexanol to form di-(2-ethylhexyl) phosphite, which is then chlorinated and hydrolyzed to yield the final product.[6]

Industrial Applications

The primary utility of mono(2-ethylhexyl) phosphate lies in its chemical properties as a surfactant and a chelating agent.

Solvent Extraction in Hydrometallurgy

Mono(2-ethylhexyl) phosphate, often in combination with its di-ester, is widely used as an acidic extractant in solvent extraction processes.[2] Its ability to form stable complexes with metal ions through an ion exchange mechanism makes it particularly effective for the separation of rare earth elements, actinides, and lanthanides from aqueous solutions.[1][6][7] The branched 2-ethylhexyl group provides steric hindrance, which can influence its selectivity for different metal ions.[6]

Caption: Mechanism of metal ion extraction using MEHP.

Surfactant and Additive Applications

Due to its amphiphilic nature, MEHP and its mixtures are utilized in various formulations as:

-

Emulsifiers [1]

-

Corrosion Inhibitors and Anti-wear Agents: [1]

-

Plasticizers and Flame Retardants [1]

These applications are found in industries ranging from lubricants and greases to coatings, inks, and cleaning products.[1]

Toxicology and Biological Effects

In stark contrast to mono(2-ethylhexyl) phthalate, there is a significant lack of comprehensive toxicological data for mono(2-ethylhexyl) phosphate in the public domain. The majority of available information is derived from safety data sheets (SDS) and regulatory summaries, which primarily focus on acute hazards.

Human Health Hazard Profile

Mono(2-ethylhexyl) phosphate is classified as a corrosive substance.[9][10]

-

Skin Corrosion/Irritation: Causes severe skin burns upon contact.[9][10] Prolonged or repeated exposure can lead to severe irritation.[9]

-

Serious Eye Damage/Irritation: Poses a risk of serious, potentially permanent eye damage.[9][10][11]

-

Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[9]

-

Ingestion: Harmful if swallowed, potentially causing irritation to the digestive tract.[9][11]

There is currently no data available regarding its germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[10] For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection in a well-ventilated area.[9][10]

Ecotoxicological Profile

Limited data is available on the environmental fate and ecotoxicity of mono(2-ethylhexyl) phosphate. It is suggested to have low toxicity but may cause harm if released into waterways.[1] There is a lack of data on its persistence, degradability, and bioaccumulative potential.[10] However, related organophosphate compounds, such as 2-ethylhexyl diphenyl phosphate, are known to be very toxic to aquatic life with long-lasting effects.[12]

Analytical Methodologies

The quantification of mono(2-ethylhexyl) phosphate is essential for monitoring its presence in industrial processes and environmental samples. Chromatographic techniques are the primary methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound. This method utilizes an acetonitrile and water mobile phase with a phosphoric acid modifier. For applications requiring mass spectrometry (MS) detection, formic acid can be substituted for phosphoric acid.[13]

Advanced Analytical Protocol: SPE-LC-MS/MS

For the determination of trace levels in complex matrices like municipal wastewater, a more sophisticated method has been developed. This protocol provides high sensitivity and selectivity.[14][15]

Protocol: Determination of MEHP in Wastewater [14]

-

Sample Preparation: Acidify the aqueous sample to pH 2.

-

Solid-Phase Extraction (SPE):

-

Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Chromatography:

-

Technique: Ion-Pair Liquid Chromatography.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water containing tri-n-butylamine as an ion-pairing agent.

-

-

Detection:

-

Technique: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode.

-

Monitoring: Utilize Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for quantification and confirmation.

-

This method allows for quantification limits in the low nanogram-per-liter range.[14]

Conclusion for the Research Professional

Mono(2-ethylhexyl) phosphate is an industrially significant organophosphorus compound with well-defined applications in hydrometallurgy and as a specialty surfactant. Its synthesis is straightforward, and robust analytical methods exist for its quantification in various matrices.

However, for the researcher, scientist, or drug development professional, the most critical takeaway is the profound gap in the scientific literature regarding its biological activity and toxicological profile. Unlike its phthalate analog, MEHP (phosphate) has not been subject to extensive study for effects such as endocrine disruption, specific cellular toxicity mechanisms, or its metabolic fate in biological systems. It is currently characterized primarily by its acute corrosive hazards. This lack of data presents both a challenge and an opportunity for future research to elucidate the potential biological impact of this compound, which is used in a variety of industrial and consumer-facing applications.

References

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Haz-Map. (n.d.). Phosphoric acid, mono(2-ethylhexyl) ester, polymer with oxirane. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, April 15). 2-Ethylhexyl phosphates - Draft evaluation statement. Retrieved from [Link]

-

MDPI. (n.d.). Mono(2-ethylhexyl) Phthalate Disrupts Mitochondrial Function, Dynamics and Biogenesis in Human Trophoblast Cells at Human Exposure Range Concentrations. Retrieved from [Link]

-

Chemsrc. (2025, August 21). Phosphoric acid,mono(2-ethylhexyl) ester | CAS#:1070-03-7. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1070-03-7,(2-ETHYLHEXYL) PHOSPHATE. Retrieved from [Link]

-

SPI Supplies. (2017, September 11). Safety Data Sheet: Phosphoric acid, mono(2-ethylhexyl)ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester. Retrieved from [Link]

-

ECETOC. (n.d.). JACC No 20 - Tris(2-ethylhexyl)phosphate - CAS No. 78-42-2. Retrieved from [Link]

-

Science.gov. (n.d.). phosphonic acid mono-2-ethylhexyl: Topics by Science.gov. Retrieved from [Link]

-

DZ-Chem. (n.d.). Di-2-ethylhexyl phosphoric acid introduction. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Illinois State Academy of Science. (n.d.). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Phosphoric Acid Mono- and Diesters in Municipal Wastewater by Solid-Phase Extraction and Ion-Pair Liquid Chromatography−Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]

-

PMC - NIH. (n.d.). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. Retrieved from [Link]

-

OpenAgrar. (n.d.). Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of extraction resin containing 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester and its performance for separation of rare earths (Gd, Tb) | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]

-

PubMed. (2019, December 29). Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study. Retrieved from [Link]

- Google Patents. (n.d.). CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate.

-

ResearchGate. (n.d.). (PDF) Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study. Retrieved from [Link]

-

PubMed Central. (n.d.). Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro. Retrieved from [Link]

-

SciSpace. (2021, June 11). Mono(2-ethylhexyl) Phthalate Modulates the Lipid Accumulation and Reproductive Signaling in Daphnia Magna. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

-

GOV.UK. (n.d.). Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate (CAS no. 1241-94-7). Retrieved from [Link]

-

MDPI. (2018, May 10). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Bis(2-ethylhexyl)hydrogen phosphate. Retrieved from [Link]

Sources

- 1. biofargo.com [biofargo.com]

- 2. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphoric acid,mono(2-ethylhexyl) ester | CAS#:1070-03-7 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 2spi.com [2spi.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry [openagrar.de]

An In-depth Technical Guide to the Physical Properties of 2-Ethylhexyl Acid Phosphate

This guide provides a comprehensive overview of the core physical properties of 2-ethylhexyl acid phosphate, a compound of significant interest in various fields, including solvent extraction, specialty chemical manufacturing, and as a component in industrial formulations. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this chemical entity.

Introduction: Understanding the Complexity of "2-Ethylhexyl Acid Phosphate"

Commercially, "2-ethylhexyl acid phosphate" often refers to a mixture of mono- and di-esters of phosphoric acid with 2-ethylhexanol.[1][2][3] The ratio of these esters can vary, significantly influencing the material's physical and chemical behavior.[3] However, the most extensively studied and characterized component is di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP), which is a diester of phosphoric acid and 2-ethylhexanol.[4] This guide will primarily focus on the properties of D2EHPA while also providing available data for the mono-ester and common commercial mixtures.

The synthesis of 2-ethylhexyl acid phosphate typically involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[4] This process inherently produces a mixture of mono-, di-, and tri-substituted phosphates, from which the desired components are isolated.[4] The prevalence of D2EHPA in scientific literature and industrial applications makes its characterization crucial.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical properties of 2-ethylhexyl acid phosphate is paramount for its effective application. These properties dictate its behavior in various systems, from solubility in different media to its performance as an extractant.

Chemical Structure and Molecular Formula

The chemical identity of the primary components of 2-ethylhexyl acid phosphate is defined by their molecular structure.

-

Di(2-ethylhexyl) phosphoric acid (D2EHPA): This molecule consists of a central phosphate group bonded to two 2-ethylhexyl chains via ester linkages, with one remaining acidic proton.[4]

-

Mono(2-ethylhexyl) phosphoric acid (M2EHPA): This molecule has a central phosphate group bonded to a single 2-ethylhexyl chain, leaving two acidic protons.

Caption: Figure 2: Simplified representation of the dissociation of D2EHPA at an organic-aqueous interface.

Experimental Protocols for Property Determination

The accurate determination of the physical properties of 2-ethylhexyl acid phosphate relies on standardized experimental methodologies. The choice of a particular method is often dictated by the nature of the material and the property being measured.

Density Measurement

Methodology: Oscillating U-tube Densitometry

-

Principle: This technique measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample. This frequency change is directly proportional to the density of the sample.

-

Instrumentation: A digital density meter equipped with a temperature-controlled cell.

-

Procedure:

-

Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 20°C).

-

Inject the 2-ethylhexyl acid phosphate sample into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate.

-

Record the density reading.

-

-

Causality of Method Choice: This method is highly accurate, requires a small sample volume, and allows for precise temperature control, which is crucial as density is temperature-dependent.

pKa Determination

Methodology: Potentiometric Titration in a Biphasic System

-

Principle: The pKa is determined by titrating the acidic substance with a strong base and monitoring the pH change. For water-insoluble substances like D2EHPA, a biphasic titration is employed.

-

System: A two-phase system of an organic solvent (e.g., kerosene or toluene) containing the D2EHPA and an aqueous phase of known ionic strength.

-

Procedure:

-

Prepare a solution of D2EHPA in the chosen organic solvent.

-

This organic phase is placed in contact with an aqueous phase (e.g., 0.1 M NaCl).

-

Titrate the system with a standardized aqueous solution of a strong base (e.g., NaOH) while vigorously stirring to maintain equilibrium between the two phases.

-

Monitor the pH of the aqueous phase using a calibrated pH electrode.

-

The pKa can be calculated from the titration curve.

-

-

Causality of Method Choice: This method allows for the determination of the apparent pKa at the organic-aqueous interface, which is the most relevant value for its application in solvent extraction.

Solubility Determination

Methodology: Shake-Flask Method followed by Quantitative Analysis

-

Principle: An excess amount of the solute (2-ethylhexyl acid phosphate) is equilibrated with the solvent of interest. The concentration of the solute in the saturated solution is then determined.

-

Procedure:

-

Add an excess of 2-ethylhexyl acid phosphate to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Allow the phases to separate. If necessary, centrifuge to remove any undissolved solute.

-

Carefully withdraw an aliquot of the saturated solvent phase.

-

Determine the concentration of 2-ethylhexyl acid phosphate in the aliquot using a suitable analytical technique, such as titration or spectroscopy.

-

-

Causality of Method Choice: The shake-flask method is a straightforward and reliable way to determine the thermodynamic solubility of a compound. The choice of the final analytical technique depends on the required sensitivity and the presence of interfering substances.

Caption: Figure 3: A generalized workflow for determining the solubility of 2-ethylhexyl acid phosphate.

Conclusion

The physical properties of 2-ethylhexyl acid phosphate, particularly the well-characterized di-ester D2EHPA, are fundamental to its diverse applications. This guide has provided a detailed overview of these properties, from its basic chemical identity to its thermal behavior and solubility. The provided experimental protocols offer a starting point for the accurate and reliable characterization of this important industrial chemical. A thorough understanding of these properties and their determination is essential for any scientist or engineer working with this versatile compound.

References

-

Di(2-ethylhexyl)phosphoric acid - Wikipedia. Available at: [Link]

-

Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem. Available at: [Link]

-

Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. Available at: [Link]

-

2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester | C16H35O3P | CID 85771 - PubChem. Available at: [Link]

-

Solvent structural effects on the solubility of bis(2-ethylhexyl)phosphoric acid (HDEHP) in room-temperature ionic liquids - Taylor & Francis Online. Available at: [Link]

-

2-ETHYLHEXYL PHOSPHATE - Ataman Kimya. Available at: [Link]

-

Phosphoric acid, 2-ethylhexyl ester, compd. with 2,2'-iminobis[ethanol] - PubChem. Available at: [Link]

-

Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions: Studies relevant to liquid-liquid extraction | Request PDF - ResearchGate. Available at: [Link]

-

Solvent structural effects on the solubility of bis(2-ethylhexyl)phosphoric acid (HDEHP) in room-temperature ionic liquids - Taylor & Francis. Available at: [Link]

-

JACC No 20 - Tris(2-ethylhexyl)phosphate - CAS No. 78-42-2 - ECETOC. Available at: [Link]

-

2-Ethylhexyl dihydrogen phosphate - LookChem. Available at: [Link]

-

Phosphoric acid, mono(2-ethylhexyl) ester, compd. with 2,2',2''-nitrilotris(ethanol) (1:2) - PubChem. Available at: [Link]

Sources

Thermal stability of di(2-ethylhexyl)phosphoric acid

An In-Depth Technical Guide to the Thermal Stability of Di(2-ethylhexyl)phosphoric Acid (D2EHPA)

Abstract

Di(2-ethylhexyl)phosphoric acid (D2EHPA) is a cornerstone of modern hydrometallurgy, prized for its efficacy as a solvent extractant for a wide range of metals, including rare earth elements and uranium.[1][2] Its operational robustness is intrinsically linked to its chemical stability, particularly its resistance to thermal degradation. Elevated temperatures, whether encountered during process excursions, in heated feed streams, or during solvent recovery, can compromise the integrity of D2EHPA, leading to reduced extraction efficiency, the formation of problematic degradation products, and significant safety hazards. This technical guide provides a comprehensive analysis of the thermal stability of D2EHPA, intended for researchers, chemical engineers, and drug development professionals who utilize or study this critical compound. It synthesizes field-proven insights with established analytical data to cover the mechanisms of decomposition, standardized methodologies for assessment, a detailed experimental protocol, and key factors that influence its stability in practical applications.

The Critical Role of Thermal Stability in D2EHPA Applications

D2EHPA's utility in solvent extraction and other chemical processes is predicated on its ability to maintain its chemical structure and function under process conditions.[3] Thermal stability is not merely an academic parameter; it is a critical determinant of process viability, safety, and economic efficiency.

-

Process Efficiency and Selectivity: The degradation of D2EHPA alters the chemical equilibrium of the extraction circuit. The formation of impurities like mono-2-ethylhexyl phosphoric acid (M2EHPA) or phosphoric acid can change the extractant's selectivity and loading capacity, leading to incomplete metal recovery or contamination of the final product.[4][5]

-

Operational Safety: The thermal decomposition of D2EHPA is an exothermic process that can release flammable and corrosive vapors, including oxides of phosphorus (POx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7] In a confined industrial setting, uncontrolled degradation poses a significant fire and exposure risk.[8][9]

-

Solvent Integrity and Reuse: In industrial circuits, organic solvents are continuously recycled. Thermal degradation represents a net loss of expensive extractant and necessitates more intensive and costly solvent purification and makeup, impacting the overall process economics.

Understanding the thermal limits of D2EHPA is therefore paramount for designing safe, efficient, and sustainable chemical processes.

Fundamentals of D2EHPA Thermal Decomposition

The breakdown of D2EHPA under thermal stress is a complex process involving the cleavage of its ester bonds. The general behavior and the products formed are characteristic of organophosphorus compounds.

General Decomposition Profile

Thermogravimetric Analysis (TGA) is the primary technique for elucidating the overall decomposition profile of D2EHPA. TGA data reveals that significant weight loss for pure D2EHPA typically begins in the range of 200°C to 250°C and continues up to 650°C.[10] The compound is known to decompose at its atmospheric boiling point, underscoring its limitation at very high temperatures.[11] The process is characterized by a multi-stage degradation, reflecting the sequential breakdown of the molecule.

Proposed Decomposition Mechanism

The thermal degradation of organophosphorus esters like D2EHPA is understood to proceed via the elimination of a phosphorus acid.[12][13][14] The level of oxygenation at the phosphorus center heavily influences the facility of this process.[12][15] For alkyl phosphates such as D2EHPA, this elimination occurs at relatively low temperatures compared to other organophosphorus structures.[14] The proposed pathway involves:

-

Initial Ester Cleavage: The P-O-C ester bond is thermally cleaved, leading to the elimination of an alkene (2-ethylhexene) and the formation of a more acidic phosphorus-containing intermediate.

-

Secondary Degradation: As the temperature increases, further decomposition of the hydrocarbon chains and the phosphorus-containing intermediates occurs, ultimately leading to the formation of polyphosphoric acids and char in the solid phase and volatile organic fragments in the gas phase.

Hazardous Decomposition Products

The combustion and thermal decomposition of D2EHPA can generate a range of hazardous substances. It is critical for safety protocols to account for the release of these materials.[6]

-

Oxides of Phosphorus (POx): These are released as irritating and toxic fumes.[7][11]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): Products of incomplete and complete combustion of the ethylhexyl side chains.[6]

-

Irritating Vapors: Volatile organic compounds are released, which can be irritating to the respiratory system.[8]

Standardized Methodologies for Thermal Stability Assessment

To ensure data is reliable and comparable, the assessment of thermal stability should be conducted using standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods employed.[16] Adherence to standards from organizations like ASTM International and ISO provides a framework for robust and self-validating protocols.[17][18][19]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For D2EHPA, it provides critical quantitative data, including:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (T_peak): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.

-

Residual Mass: The amount of non-volatile material (e.g., char, polyphosphoric acid) remaining at the end of the experiment.

Relevant standards include ISO 11358 and ASTM E1131, which outline general principles for the thermogravimetry of polymers and compositional analysis, respectively.[17][20]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events and complements TGA by identifying:

-

Endothermic Events: Such as melting or boiling, which absorb energy.

-

Exothermic Events: Such as decomposition or oxidation, which release energy. An uncontrolled exotherm can indicate a thermal runaway hazard.

Applicable standards like ASTM D3418 and ISO 11357 provide guidance on determining thermal transitions.[20]

Experimental Protocol: TGA for D2EHPA Thermal Stability

This section provides a detailed, self-validating protocol for assessing the thermal stability of a D2EHPA sample using TGA.

Objective: To determine the onset decomposition temperature and the thermal decomposition profile of D2EHPA under an inert nitrogen atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

TGA sample pans (platinum or ceramic).

-

Microbalance for accurate sample weighing.

-

High-purity nitrogen gas supply.

Protocol Steps:

-

Instrument Calibration and Verification:

-

1.1. Perform temperature calibration using certified reference materials (e.g., Indium, Tin, Zinc) according to ASTM E914 guidelines.

-

1.2. Verify mass balance accuracy using calibration weights. The instrument must demonstrate accuracy within ±0.1% of the expected value.

-

1.3. Run a baseline experiment with an empty sample pan through the entire temperature program to ensure a flat, stable baseline.

-

-

Sample Preparation:

-

2.1. Ensure the D2EHPA sample is homogeneous. If solids are present, gently warm and mix the sample until clear.

-

2.2. Place an empty, clean TGA pan on the microbalance and tare.

-

2.3. Using a micropipette, accurately dispense 5–10 mg of the D2EHPA sample into the center of the pan. Record the exact mass. Causality: This sample size is large enough to be representative but small enough to minimize thermal gradients within the sample.

-

-

TGA Method Execution:

-

3.1. Place the sample pan into the TGA furnace.

-

3.2. Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes. Causality: This ensures an inert atmosphere, preventing oxidative degradation and isolating the thermal decomposition mechanism.

-

3.3. Program the instrument with the following temperature profile:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 700°C at a heating rate of 10°C/min. Causality: A 10°C/min heating rate is a common standard (per ASTM E1131) that provides good resolution of thermal events without excessively long run times.

-

-

3.4. Start the experiment and record mass, time, and temperature data.

-

-

Data Analysis and Validation:

-

4.1. Plot the TGA curve (mass % vs. temperature) and the derivative DTG curve (d(mass)/dt vs. temperature).

-

4.2. Determine the Onset Temperature (T_onset) using the tangent method at the initial point of major mass loss.

-

4.3. Identify the peak temperature(s) from the DTG curve, representing the point(s) of maximum decomposition rate.

-

4.4. Record the final residual mass at 700°C.

-

4.5. Self-Validation Check: Re-run the experiment on a second aliquot of the same sample. The T_onset and T_peak values should be reproducible within ±2°C to ensure the validity of the results.

-

Below is a diagram illustrating the experimental workflow for this TGA protocol.

Caption: TGA experimental workflow for D2EHPA thermal stability analysis.

Quantitative Data Summary

The following table summarizes key thermal stability data for D2EHPA gathered from safety data sheets and technical literature. It is important to note that values can vary slightly depending on the purity of the sample and the specific experimental conditions (e.g., heating rate, atmosphere).

| Parameter | Value | Method | Reference(s) |

| Onset of Major Decomposition | ~200 °C | TGA (in N2) | [10] |

| Autoignition Temperature | 255 °C / 491 °F | Standard Test | [6] |

| Flash Point | 191 °C / 375.8 °F | Pensky-Martens Closed Cup | [7][21] |

| Boiling Point | Decomposes at 1 atm | Standard Observation | [11] |

| Hazardous Combustion Products | CO, CO2, Oxides of Phosphorus | EGA / Safety Analysis | [6][7][11] |

Factors Influencing Thermal Stability

The inherent thermal stability of D2EHPA can be significantly influenced by extrinsic factors encountered in industrial and laboratory settings.

Effect of Impurities

Commercial grades of D2EHPA are not perfectly pure and often contain byproducts from its synthesis, such as M2EHPA and unreacted 2-ethylhexanol.[3][4][22] These impurities, particularly the more acidic M2EHPA, can act as catalysts for decomposition, lowering the overall thermal stability of the bulk solvent. Therefore, high-purity D2EHPA will generally exhibit superior thermal performance.

Influence of Atmosphere

-

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the degradation mechanism is purely thermal decomposition as described in Section 2.2.

-

Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces oxidative degradation pathways that occur concurrently with thermal decomposition. These pathways are often more aggressive and can initiate at lower temperatures, leading to a lower observed T_onset and a more complex set of decomposition products.

Interaction with Other Process Chemicals

In a solvent extraction circuit, D2EHPA is in constant contact with aqueous acidic solutions, metal ions, and organic diluents.

-

Acids: Strong acids can catalyze the hydrolysis of the ester bonds, a process that is accelerated at higher temperatures.[23]

-

Metals: Certain metal ions, particularly those with strong Lewis acidity, can form complexes with D2EHPA that may have different thermal stabilities than the free extractant.[24]

-

Diluents & Modifiers: While typically stable, the choice of diluent (e.g., kerosene) and modifiers (e.g., TBP) can influence the overall thermal behavior of the organic phase.[5]

The logical relationship between these influencing factors and the decomposition process is visualized below.

Caption: Factors influencing the thermal decomposition of D2EHPA.

Conclusion & Recommendations